molecular formula C20H26N4OS B4209800 2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bicyclo[2.2.1]heptanyl)acetamide

2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bicyclo[2.2.1]heptanyl)acetamide

Cat. No.: B4209800
M. Wt: 370.5 g/mol
InChI Key: ACPMTHNGBXUZFC-UHFFFAOYSA-N
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Description

2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bicyclo[221]heptanyl)acetamide is a complex organic compound that features a triazole ring, a bicycloheptane structure, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bicyclo[2.2.1]heptanyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The triazole ring is then functionalized with a benzyl and an ethyl group.

Next, the bicyclo[2.2.1]heptane structure is introduced through a series of reactions involving the formation of carbon-carbon bonds. The final step involves the attachment of the acetamide group to the bicycloheptane structure, often through an amide bond formation reaction using reagents such as acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bicyclo[2.2.1]heptanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and ethyl groups on the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the triazole ring.

Scientific Research Applications

2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bicyclo[2.2.1]heptanyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bicyclo[2.2.1]heptanyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the bicycloheptane structure provides rigidity and stability to the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-bicyclo[2.2.1]hept-2-ylacetamide
  • 2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-bicyclo[2.2.1]hept-2-ylacetamide
  • 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-bicyclo[2.2.1]hept-2-ylacetamide

Uniqueness

The uniqueness of 2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bicyclo[2.2.1]heptanyl)acetamide lies in its specific combination of functional groups and structural features. The presence of both a triazole ring and a bicycloheptane structure provides a unique scaffold that can be exploited for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bicyclo[2.2.1]heptanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4OS/c1-2-24-18(12-14-6-4-3-5-7-14)22-23-20(24)26-13-19(25)21-17-11-15-8-9-16(17)10-15/h3-7,15-17H,2,8-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPMTHNGBXUZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2CC3CCC2C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bicyclo[2.2.1]heptanyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bicyclo[2.2.1]heptanyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bicyclo[2.2.1]heptanyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bicyclo[2.2.1]heptanyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bicyclo[2.2.1]heptanyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bicyclo[2.2.1]heptanyl)acetamide

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